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molecular formula C22H23F4N5O2 B1682291 XEN103 CAS No. 840489-44-3

XEN103

Cat. No. B1682291
M. Wt: 465.4 g/mol
InChI Key: QMZSSLLJQUFMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07335658B2

Procedure details

Following the procedure of Example 3, making variations only as required to use 5-fluoro-2-trifluoromethylbenzoyl chloride in place of isoxazole-5-carbonyl chloride to react with 6-piperazin-1-yl-pyridazine-3-carboxylic acid (2-cyclopropylethyl)amide, the title compound was obtained as a white powder (65% yield). 1H NMR (400 MHz, CDCl3) δ 8.05, 7.98, 7.74, 7.27-7.24, 7.09-7.06, 7.00, 4.08-3.96, 3.94-3.68, 3.55, 3.36, 1.50, 0.79-0.69, 0.48-0.42, 0.11-0.09.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-piperazin-1-yl-pyridazine-3-carboxylic acid (2-cyclopropylethyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:11]([F:14])([F:13])[F:12])=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].[CH:15]1([CH2:18][CH2:19][NH:20][C:21]([C:23]2[N:24]=[N:25][C:26]([N:29]3[CH2:34][CH2:33][NH:32][CH2:31][CH2:30]3)=[CH:27][CH:28]=2)=[O:22])[CH2:17][CH2:16]1>>[CH:15]1([CH2:18][CH2:19][NH:20][C:21]([C:23]2[N:24]=[N:25][C:26]([N:29]3[CH2:34][CH2:33][N:32]([C:7](=[O:8])[C:6]4[CH:10]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=4[C:11]([F:14])([F:13])[F:12])[CH2:31][CH2:30]3)=[CH:27][CH:28]=2)=[O:22])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)Cl)C1)C(F)(F)F
Step Two
Name
6-piperazin-1-yl-pyridazine-3-carboxylic acid (2-cyclopropylethyl)amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CCNC(=O)C=1N=NC(=CC1)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CCNC(=O)C=1N=NC(=CC1)N1CCN(CC1)C(C1=C(C=CC(=C1)F)C(F)(F)F)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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